N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C23H17ClN4O4S2 and its molecular weight is 512.98. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors
Compounds with structural similarities to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide have been investigated for their potential as PI3Kα and mTOR inhibitors, showing efficacy both in vitro and in vivo. Modifications to the heterocyclic rings in these molecules were aimed at improving metabolic stability, indicating a research avenue into enhancing drug-like properties while maintaining or improving biological activity (Stec et al., 2011).
Anticancer Activity
Research into derivatives of similar chemical structures has revealed potential anticancer activities. Specific compounds were synthesized and demonstrated significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells. These studies underscore the potential of such compounds in the development of new anticancer drugs, with modifications to their structures leading to varied biological activities (Hour et al., 2007).
Heterocyclic Chemistry
The synthesis and reactivity of related heterocyclic compounds have been explored, providing insights into new synthetic methodologies and the potential for creating novel materials or pharmaceuticals. Such research demonstrates the versatility of thiazole and pyridine derivatives in organic synthesis, potentially leading to new drugs or materials with unique properties (Jin et al., 2017).
Antibacterial Activity
Studies on benzothiazole derivatives, akin to the compound of interest, have shown significant antibacterial activity against specific strains such as Streptococcus pyogenes. This suggests that modifications to the benzothiazole core can lead to compounds with potential applications in combating bacterial infections (Gupta, 2018).
Synthetic Methodologies
The exploration of synthetic routes for related compounds opens up possibilities for creating a variety of biologically active molecules. Studies focusing on efficient synthesis methods can lead to the discovery of new drugs with improved properties, highlighting the importance of synthetic chemistry in drug development (Li et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O4S2/c1-12(29)27-9-8-14-19(11-27)34-23(20(14)22-25-17-4-2-3-5-18(17)33-22)26-21(30)15-10-13(28(31)32)6-7-16(15)24/h2-7,10H,8-9,11H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZZJGNFBNZQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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